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Compound of Interest

Compound Name: 2-Acetylnicotinic acid

Cat. No.: B1336604

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 2-acetylnicotinic acid, a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. The information is intended for researchers, scientists,
and professionals in drug development and related fields, offering a detailed look at its
structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

2-Acetylnicotinic acid (IUPAC name: 2-acetylpyridine-3-carboxylic acid) is a derivative of
nicotinic acid featuring an acetyl group at the 2-position and a carboxylic acid group at the 3-
position. Its molecular formula is CsH7NOs, with a molecular weight of 165.15 g/mol . The
structural elucidation and purity assessment of this compound are critical for its application in
synthesis, and these are reliably achieved through a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for 2-
acetylnicotinic acid in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity
of hydrogen atoms in the molecule.

Chemical Shift (8) Coupling Constant

S Multiplicity (3) Hz Assignment
8.80 d 3.1 H-6

8.16 dd 79,15 H-4

7.64 dd 7.9,4.8 H-5

2.23 S - -CHs

Solvent: DMSO-ds

The carbon NMR spectrum reveals the number of distinct carbon environments and provides
insights into the electronic structure of the molecule. The following are typical chemical shift
ranges for the carbon atoms in 2-acetylnicotinic acid.

Chemical Shift (8) ppm Assighment
~190-200 C=0 (ketone)
~165-170 C=0 (carboxylic acid)
~150-155 C-2

~150-155 C-6

~138-142 C-4

~125-130 C-5

~120-125 C-3

~25-30 -CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm—?)

Assignment

3180-2500 (broad)

O-H stretch (carboxylic acid)

1715 C=0 stretch (carboxylic acid)

1662 C=0 stretch (ketone)

1594, 1568 C=C and C=N ring stretches (pyridine)
1260 C-O stretch (carboxylic acid)

760, 685 Out-of-plane C-H bends

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

m/z Relative Intensity (%) Proposed Fragment
165 80 [M]*

150 30 [M - OHJ*

122 100 [M - COOH]*

94 45 [M - COOH - COJ*

lon Calculated m/z Found m/z

[M+H]* 166.0504 166.0502

[M-H]~ 164.0348 164.0422
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and
spectrometric data for 2-acetylnicotinic acid.

Synthesis of 2-Acetylnicotinic Acid

A common synthetic route involves the reaction of nicotinic acid N-oxide with acetic anhydride
followed by deoxygenation.[1]

» Acetylation: Nicotinic acid N-oxide is refluxed with acetic anhydride.

o Deoxygenation: The resulting intermediate is deoxygenated using a palladium on carbon
(Pd/C) catalyst under a hydrogen atmosphere.

 Purification: The crude product is purified by treatment with an alkaline aqueous solution
followed by an acidic agueous solution to yield high-purity 2-acetylnicotinic acid.[2]

NMR Spectroscopy

o Sample Preparation: A sample of 2-acetylnicotinic acid (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation
delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a
spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) and a larger
number of scans are required due to the lower natural abundance and sensitivity of the 13C
nucleus.

Infrared (IR) Spectroscopy
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» Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2-acetylnicotinic acid is
finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar
and pestle. The mixture is then compressed in a pellet die under high pressure to form a
transparent pellet.[3][4]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder, and the sample
spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm™1.

Mass Spectrometry

e Electron Impact (EI-MS):

o Sample Introduction: A small amount of the solid sample is introduced into the ion source
via a direct insertion probe. The sample is heated to induce vaporization.

o lonization: The vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

e High-Resolution Mass Spectrometry (HRMS):

o lonization: Electrospray ionization (ESI) is a common technique for HRMS. The sample is
dissolved in a suitable solvent and infused into the mass spectrometer.

o Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is
used to measure the mass-to-charge ratios with high accuracy, allowing for the
determination of the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 2-acetylnicotinic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-acetylnicotinic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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